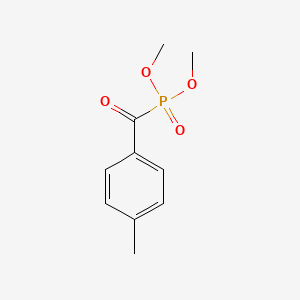
1,1'-Didecyl-4,4'-bipyridin-1-ium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide is a bis-N-substituted bipyridinium compound It is known for its unique structure, which includes two decyl chains attached to a bipyridinium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with decyl bromide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete substitution. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or potassium iodide are employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of 1,1’-Didecyl-4,4’-bipyridin-1-ium.
Reduction: Bipyridine derivatives.
Substitution: Halide-substituted bipyridinium compounds.
科学研究应用
1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of electrochromic materials and as a component in organic electronic devices.
作用机制
The mechanism of action of 1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with proteins, affecting their activity and stability. These interactions are mediated through electrostatic and hydrophobic forces, as well as specific binding to functional groups on the target molecules.
相似化合物的比较
Similar Compounds
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar structure with longer alkyl chains.
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure with shorter alkyl chains.
1,1’-Diethyl-4,4’-bipyridinium dibromide: Similar structure with ethyl groups instead of decyl groups.
Uniqueness
1,1’-Didecyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The decyl chains provide a balance between hydrophobicity and solubility, making it suitable for various applications in different fields.
属性
CAS 编号 |
34075-15-5 |
|---|---|
分子式 |
C30H50Br2N2 |
分子量 |
598.5 g/mol |
IUPAC 名称 |
1-decyl-4-(1-decylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C30H50N2.2BrH/c1-3-5-7-9-11-13-15-17-23-31-25-19-29(20-26-31)30-21-27-32(28-22-30)24-18-16-14-12-10-8-6-4-2;;/h19-22,25-28H,3-18,23-24H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
JETPEUOQZSXZTR-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


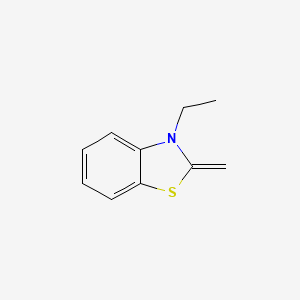
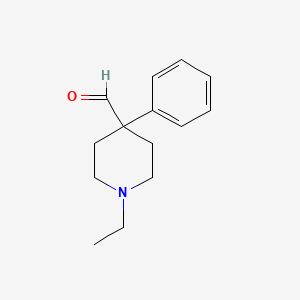
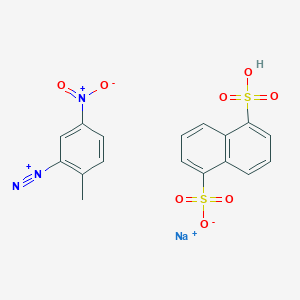

![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
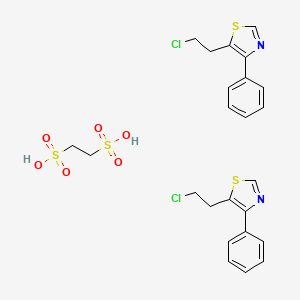
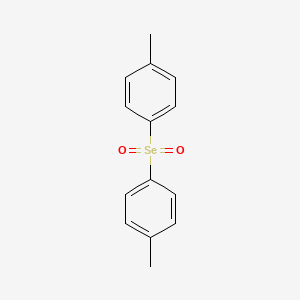
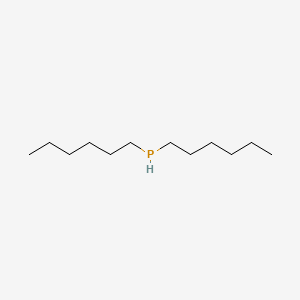
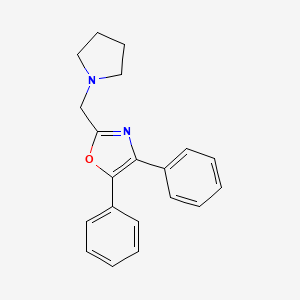
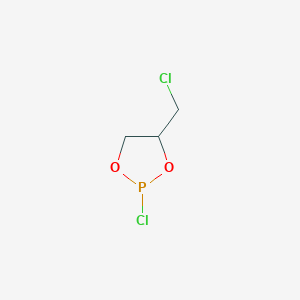
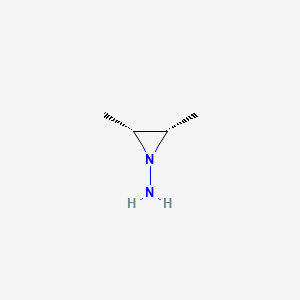
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
